molecular formula C21H19N3O3 B2633739 N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955633-36-0

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2633739
CAS No.: 955633-36-0
M. Wt: 361.401
InChI Key: BIDIEKRLFDPIMC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: DCC or other carbodiimides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The oxazole ring may contribute to the compound’s binding affinity and specificity. Overall, the compound can influence cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]benzamide
  • N-[2-(1H-indol-3-yl)ethyl]butanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-16-8-6-14(7-9-16)19-13-24-21(27-19)20(25)22-11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIEKRLFDPIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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